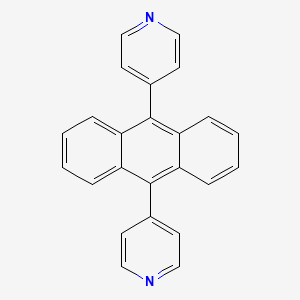

Pyridine, 4,4'-(9,10-anthracenediyl)bis-

Description

Contextualization within Aromatic Ligand Systems

In the field of coordination chemistry, Pyridine (B92270), 4,4'-(9,10-anthracenediyl)bis- functions as a versatile aromatic ligand. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The defining characteristic of this compound as a ligand is the presence of two pyridine units, whose nitrogen atoms possess lone pairs of electrons that can be donated to metal ions, acting as Lewis basic sites.

Significance in Contemporary Materials Science and Molecular Engineering

The unique structural and electronic properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis- make it a valuable building block in materials science and a target for molecular engineering to create novel functional materials.

Research Findings:

Metal-Organic Frameworks (MOFs) for Gas Adsorption: The ligand has been instrumental in synthesizing porous MOFs with potential applications in gas separation and storage. For instance, coordination polymers constructed using this ligand and cobalt ions have resulted in frameworks with one-dimensional channels measuring approximately 3.7 × 3.7 Å. rsc.org These materials demonstrate very high selectivity in adsorbing carbon dioxide over nitrogen, a critical process for carbon capture technologies. rsc.org

Luminescent Materials and Chemical Sensing: The anthracene (B1667546) core imparts strong fluorescence to the molecule, a property that is retained and often modulated upon its incorporation into larger systems. This inherent luminescence is exploited in the development of fluorescent sensors. Coordination polymers made with cadmium and this ligand exhibit strong fluorescent emissions and have been used to create mixed matrix membranes for the highly sensitive and selective detection of dichromate (Cr₂O₇²⁻) anions in water. rsc.org Its photophysical properties also suggest its utility in the fabrication of organic light-emitting diodes (OLEDs). catsyn.com

Scaffold for Advanced Optoelectronic Materials: Molecular engineering of the basic Pyridine, 4,4'-(9,10-anthracenediyl)bis- structure has led to materials with exceptional properties. By introducing ethynyl (B1212043) linkers between the anthracene and pyridine units and quaternizing the pyridine nitrogen atoms, researchers have synthesized complex organic cations. nih.govresearchgate.netnih.gov These engineered cations have been used to form one-dimensional hybrid iodoplumbate and bismuth-iodide perovskites. nih.govresearchgate.net The resulting materials are noted for their remarkable thermal stability (up to 300 °C), and insensitivity to air and moisture. nih.govresearchgate.netnih.gov Furthermore, they exhibit intense photoluminescence, making them promising candidates for next-generation, stable, and efficient light-emitting and photovoltaic devices. researchgate.netresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

4-(10-pyridin-4-ylanthracen-9-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-2-6-20-19(5-1)23(17-9-13-25-14-10-17)21-7-3-4-8-22(21)24(20)18-11-15-26-16-12-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAQRUMAXVBWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=NC=C4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571400 | |

| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194861-72-8 | |

| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine, 4,4 9,10 Anthracenediyl Bis and Its Derivatives

Palladium-Catalyzed Cross-Coupling Approaches

The construction of the carbon-carbon bonds between the anthracene (B1667546) and pyridine (B92270) rings is most effectively carried out using palladium catalysis. The Suzuki-Miyaura reaction is a prominent and widely utilized method for this transformation. lookchem.comresearchgate.net

Suzuki-Miyaura Reaction Protocols

The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for the synthesis of 9,10-bis(4-pyridyl)anthracene. lookchem.comresearchgate.net This reaction typically involves the coupling of a dihaloanthracene with a pyridylboronic acid derivative in the presence of a palladium catalyst and a base. lookchem.com

The choice of the palladium catalyst is crucial for the efficiency of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst for this transformation. lookchem.comrsc.org It is often used in catalytic quantities, typically around 3 mol%. lookchem.com Another potential catalyst is Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂).

The optimization of the catalytic system also involves the selection of an appropriate base and solvent. Aqueous potassium carbonate (K₂CO₃) is a frequently used base. The reaction is often carried out in a solvent mixture, such as toluene (B28343) and tetrahydrofuran (B95107) (THF), under reflux conditions and a nitrogen atmosphere to ensure an inert environment. lookchem.com Reaction times are typically around 12 hours to ensure complete conversion.

| Catalyst | Typical Loading | Base | Solvent System | General Conditions |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 2-9 mol% lookchem.comrsc.org | K₂CO₃ (aqueous) | Toluene/THF lookchem.com | Reflux, Nitrogen atmosphere lookchem.com |

| Pd(PPh₃)₂Cl₂ | Not specified | K₂CO₃ (aqueous) | Toluene | Reflux, Nitrogen atmosphere |

The substrate scope for the Suzuki-Miyaura synthesis of 9,10-bis(4-pyridyl)anthracene is well-defined. The key starting materials are a 9,10-dihaloanthracene, with 9,10-dibromoanthracene (B139309) being a common and commercially available choice, and a suitable pyridine-containing organoboron reagent. lookchem.com Pyridin-4-ylboronic acid is the standard coupling partner to introduce the 4-pyridyl groups. nih.gov

The design of ligands for the palladium catalyst can influence the reaction's efficiency, particularly for challenging substrates. While triphenylphosphine (B44618) is a standard ligand component of the catalyst, more specialized ligands like XPhos have been investigated in the context of Suzuki-Miyaura reactions involving nitrogen-rich heterocycles, as they can enhance catalytic activity. nih.govacs.org However, for the synthesis of 9,10-bis(4-pyridyl)anthracene, the use of standard catalysts like Pd(PPh₃)₄ has proven effective. lookchem.com

| Anthracene Substrate | Pyridine Substrate | Key Features |

|---|---|---|

| 9,10-Dibromoanthracene lookchem.com | Pyridin-4-ylboronic acid nih.gov | Commercially available and provides direct route to the target compound. |

| 9,10-Dichloroanthracene acs.org | Pyridin-4-ylboronic acid pinacol (B44631) ester rsc.org | Alternative halogenated anthracene and boronic ester can be used. |

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura reaction is the most prevalent method, other palladium-catalyzed cross-coupling reactions could theoretically be employed for the synthesis of 9,10-bis(4-pyridyl)anthracene. These include the Stille and Negishi couplings. The Stille reaction, which utilizes organotin reagents, has been noted as a viable alternative for forming carbon-carbon bonds with the anthracene core, sometimes offering higher yields than Suzuki-Miyaura protocols for specific substituted anthracenes. rsc.org Another alternative is the Sonogashira cross-coupling reaction, which has been used to synthesize derivatives such as 9,10-bis(pyridin-4-ylethynyl)anthracene. mdpi.com This reaction involves coupling a haloanthracene with a terminal alkyne, in this case, 4-ethynylpyridine, using a palladium-copper co-catalyst system. mdpi.com

Chemical Reactions and Functionalization of the Anthracene Core and Pyridyl Rings

The extended π-system of 9,10-bis(4-pyridyl)anthracene allows for a range of chemical transformations on both the central anthracene core and the peripheral pyridyl rings.

Reduction Pathways and Dihydroanthracene Derivatives

The anthracene core of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is susceptible to reduction, leading to the formation of 9,10-dihydroanthracene (B76342) derivatives. This transformation significantly alters the planarity and the electronic conjugation of the molecule, thereby modifying its photophysical properties. While specific reduction methodologies for Pyridine, 4,4'-(9,10-anthracenediyl)bis- are not extensively detailed in the reviewed literature, established methods for the reduction of related anthraquinone (B42736) and anthracene systems provide viable synthetic routes.

One such general method involves the reduction of the corresponding anthraquinone precursor. For instance, substituted 9,10-dihydroanthracenes can be synthesized by treating the respective anthraquinone with a potent reducing mixture of hydriodic acid, phosphorus, and iodine. researchgate.net Another effective reduction system for anthraquinones is the use of zinc powder in the presence of pyridine or sodium hydroxide. nih.gov These methods facilitate the conversion of the diketone functionalities of anthraquinones to a fully aromatic anthracene system, which can then be further reduced to the dihydroanthracene state.

It is important to note that the reduction of the anthracene moiety to 9,10-dihydroanthracene disrupts the cross-conjugation present in the parent molecule, leading to a "broken conjugation" system. researchgate.net This structural change has a profound impact on the electronic and optical characteristics of the material.

Electrophilic and Nucleophilic Substitution Processes

Pyridine, 4,4'-(9,10-anthracenediyl)bis- can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups onto either the anthracene core or the peripheral pyridine rings.

Electrophilic Substitution: In unsubstituted anthracene, electrophilic attack preferentially occurs at the C9 and C10 positions due to their higher electron density and the ability to form a more stable Wheland intermediate. quora.com However, in Pyridine, 4,4'-(9,10-anthracenediyl)bis-, these positions are already occupied by the pyridyl groups. This blockage necessitates that any further electrophilic substitution occurs on the outer benzene (B151609) rings (positions 1, 4, 5, and 8) or on the pyridine rings themselves. The presence of the pyridyl substituents, which are electron-withdrawing, deactivates the anthracene system towards electrophilic attack. Conversely, the pyridine rings are also deactivated towards electrophilic substitution. Therefore, harsh reaction conditions would likely be required for such transformations.

Nucleophilic Substitution: Nucleophilic substitution reactions are more likely to occur on the pyridine rings, which are inherently electron-deficient, particularly when quaternized (see section 2.3). For the anthracene core, nucleophilic substitution typically requires the presence of a good leaving group, such as a halogen. For example, the Ullmann coupling reaction, which involves the copper-catalyzed reaction of an aryl halide with a nucleophile, is a common method for synthesizing substituted anthraquinone derivatives and could be adapted for halo-substituted derivatives of Pyridine, 4,4'-(9,10-anthracenediyl)bis-. researchgate.net

Synthesis of Quaternarized Pyridinium (B92312) Derivatives

The nitrogen atoms of the pyridyl groups in Pyridine, 4,4'-(9,10-anthracenediyl)bis- can be readily quaternized, converting the neutral ligand into a dicationic salt. This process significantly impacts the compound's solubility, electronic properties, and self-assembly behavior. The synthesis of these pyridinium derivatives, often referred to as viologens, is typically achieved by reacting the parent compound with an alkylating agent.

A representative synthesis involves the quaternization of a structurally similar compound, 9,10-bis(pyridin-4-ylethynyl)anthracene. In this procedure, the parent compound is dissolved in an appropriate solvent, such as anhydrous dichloromethane, and treated with an excess of an alkylating agent like benzyl (B1604629) bromide. The reaction mixture is heated to reflux for an extended period, typically 48 hours, to ensure complete quaternization. mdpi.com The resulting dicationic product precipitates from the reaction mixture and can be isolated by filtration. This method yields the desired extended viologen in high purity. mdpi.com

The quaternization introduces positive charges on the pyridine rings, which enhances their electron-accepting capabilities and alters the photophysical properties of the molecule. These quaternized derivatives are of significant interest for applications in electrochromic devices and as components in supramolecular assemblies. mdpi.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 9,10-bis(pyridin-4-ylethynyl)anthracene | Benzyl bromide | Anhydrous CH2Cl2 | 40 °C, 48 h | 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide | 90% |

| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|---|

| 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide | 1H-NMR | CDCl3 | 8.70 (m, 4H), 8.55 (m, 4H), 7.62 (m, 4H), 7.58 (m, 4H) |

| 13C-NMR | CDCl3 | 149.9, 133.2, 130.1, 127.6, 126.9, 125.5, 116.7, 98.8, 90.6 |

Coordination Chemistry of Pyridine, 4,4 9,10 Anthracenediyl Bis

Ligand Design and Coordination Modes

The design of Pyridine (B92270), 4,4'-(9,10-anthracenediyl)bis- as a ligand is centered on its rigid, planar aromatic structure and the presence of two nitrogen-donating pyridine groups at the 9 and 10 positions of the anthracene (B1667546) core. This specific arrangement dictates its behavior in coordination chemistry.

The key features of its design include:

Rigidity and Planarity : The fused aromatic system of the anthracene core provides a stiff and well-defined backbone. This rigidity is crucial for creating predictable and ordered supramolecular structures.

Bidentate Nature : The molecule functions as a bidentate or bridging ligand, with the nitrogen atoms of the two pyridine rings acting as the coordination sites. These nitrogen atoms possess lone pairs of electrons that can readily form coordinate bonds with metal ions.

Linear Coordination Vector : The two pyridine groups are positioned opposite each other, creating a linear coordination vector. This geometry favors the formation of linear chains or extended network structures.

In coordination complexes, Pyridine, 4,4'-(9,10-anthracenediyl)bis- typically acts as a bidentate ligand, bridging two metal centers. This interaction is fundamental to its role in building larger assemblies like coordination polymers and metal-organic frameworks (MOFs).

Table 1: Properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis-

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₆N₂ |

| Molecular Weight | 332.4 g/mol |

| Common Names | 9,10-bis(4-pyridyl)anthracene, dpa, ABPY |

| CAS Number | 194861-72-8 |

| Appearance | Solid |

| Key Feature | Rigid, planar aromatic ligand |

Data sourced from multiple references. echemi.comnih.govguidechem.comchemspider.com

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyridine, 4,4'-(9,10-anthracenediyl)bis- is an exemplary ligand for MOF synthesis due to its rigidity and defined coordination geometry. cd-bioparticles.net

In the architecture of MOFs, Pyridine, 4,4'-(9,10-anthracenediyl)bis- serves as a quintessential bridging ligand or "linker." Its role is to connect the inorganic secondary building units (SBUs), which are the metal ions or clusters, into an extended, often porous, network. The distance between the two coordinating nitrogen atoms (approximately 11.40 Å) allows it to span significant distances, contributing to the formation of porous structures. researchgate.net For instance, it is a key component in the construction of the MOF known as DZU-6, where it bridges cobalt clusters.

The choice of metal ion is a critical parameter that influences the final structure and properties of the resulting MOF. Pyridine, 4,4'-(9,10-anthracenediyl)bis- has been successfully coordinated with a variety of divalent transition metal ions, including Co(II), Zn(II), and Cd(II). researchgate.netrsc.org

The coordination with Co(II) ions is particularly noteworthy. Researchers have utilized Co(II) clusters as nodes, which are then linked by the dpa ligand, often in conjunction with other auxiliary ligands like dicarboxylates, to assemble complex frameworks. rsc.org The specific geometry and coordination preference of the metal ion, in this case, Co(II), play a decisive role in directing the self-assembly process and determining the final topology of the MOF.

The combination of Pyridine, 4,4'-(9,10-anthracenediyl)bis- with different metal ions and auxiliary ligands can lead to a remarkable structural diversity in MOFs. rsc.orgresearchgate.net The topology, which describes the underlying connectivity of the network, can be tuned by varying the synthetic conditions or the components. nih.govucl.ac.uk

A prominent example is the formation of frameworks with a primitive cubic (pcu) topology. In studies involving Co(II) ions, dpa, and dicarboxylate co-ligands of varying lengths, the resulting structures were found to be 2-fold interpenetrating pcu networks. researchgate.netrsc.org Interpenetration, where two or more independent networks are intertwined, is a common phenomenon in MOFs built from long linkers. In these specific cases, adjusting the length of the dicarboxylate co-ligand allowed for the fine-tuning of the porosities and pore sizes within the interpenetrated frameworks. rsc.org

Table 2: Examples of MOFs synthesized with Pyridine, 4,4'-(9,10-anthracenediyl)bis- (dpa)

| MOF System | Metal Ion | Co-ligand | Resulting Topology/Structure | Reference |

|---|---|---|---|---|

| 1 | Co(II) | Dicarboxylate | 2-fold interpenetrating pcu network | rsc.org |

| 2 | Co(II) | Longer Dicarboxylate | 2-fold interpenetrating pcu network with larger channels | rsc.org |

| DZU-6 | Cobalt clusters | - | MOF for CO₂ capture | |

Development of Coordination Polymers

Beyond the highly ordered crystalline structures of MOFs, Pyridine, 4,4'-(9,10-anthracenediyl)bis- is also extensively used in the synthesis of coordination polymers (CPs). researchgate.net These materials share similarities with MOFs but can encompass a broader range of dimensionalities (1D, 2D, or 3D) and may not always be porous.

A significant area of research focuses on the luminescent properties of coordination polymers derived from this ligand. researchgate.net The anthracene core of the molecule is inherently fluorescent. nih.gov Upon coordination to metal ions, particularly closed-shell d¹⁰ metals like Zn(II) and Cd(II), the photoluminescent properties can be preserved or even enhanced. rsc.org

Research has demonstrated the formation of several luminescent coordination polymers using dpa with Zn(II) and Cd(II). rsc.org These materials exhibit strong fluorescent emissions and have been explored for various applications. rsc.org For example, CPs constructed from dpa and Cd(II) have shown high sensitivity and selectivity in detecting the dichromate anion (Cr₂O₇²⁻) in water through fluorescence quenching. rsc.org This highlights the potential of these luminescent systems in the development of chemical sensors.

Structural Analysis of Coordination Polymer Networks (e.g., with Zn(II) and Cd(II))

The reaction of Pyridine, 4,4'-(9,10-anthracenediyl)bis- with divalent metal ions such as zinc(II) and cadmium(II) has led to the formation of a diverse range of coordination polymers with interesting structural features. researchgate.net The final architecture of these polymers is influenced by several factors, including the metal-to-ligand ratio, the nature of the counter-anion, and the solvent system used during synthesis. researchgate.net

In a notable study, three new coordination polymers were synthesized using Pyridine, 4,4'-(9,10-anthracenediyl)bis- (L) in conjunction with different dicarboxylic acids. researchgate.net The resulting structures with Zn(II) and Cd(II) demonstrate the versatility of this ligand in forming complex three-dimensional (3D) networks. researchgate.net

One such polymer, {[Zn3(L)(1,4-bdc)3]·2DMF}n, where 1,4-H2bdc is 1,4-benzenedicarboxylic acid, crystallizes to form a 3D coordination network. researchgate.net Similarly, the use of 2,6-naphthalenedicarboxylic acid (2,6-H2ndc) as a co-ligand resulted in the formation of {[Zn2(L)(2,6-ndc)2]·3DMF}n and {[Cd2(L)3(2,6-ndc)2]}n, both of which also exhibit 3D framework structures. researchgate.net

The structural diversity is further highlighted by the formation of luminescent coordination polymers of Zn(II) and Cd(II) with bis-9,10-(pyridine-4-yl)-anthracene (BA), where the topology of the resulting network is dependent on the anion of the precursor salt. researchgate.net For instance, linear structures were obtained for {[Zn(μ2-BA)(MeOH)2(p-Tos)2]}n and {[Zn(μ2-BA)(MeOH)2(CF3CO2)2]}n. In contrast, the use of different anions and metal centers led to the formation of one-dimensional (1D) and two-dimensional (2D) porous structures. researchgate.net Specifically, a Cd-based coordination polymer, {[Cd(μ2-BA)2(ClO4)2]·n(DCM)}n, assembles into a porous 2D lattice. researchgate.net

A detailed look at a cadmium-based coordination polymer, [Cd(dpa)(Cl)2(H2O)2]n (where dpa is di-9,10-(pyridine-4-yl)-anthracene), reveals polymeric chains where the Cd2+ ions are linked by the dpa ligands. rsc.org In another instance, a complex with the formula [Cd(dpa)2(Cl)2]n·2nDMF forms layered structures constructed from dpa, Cd2+, and Cl- ions. rsc.org

The coordination environment around the metal centers in these polymers is also noteworthy. For example, in a Zn(II) coordination polymer, the Zn(II) ions can adopt a five-coordinate geometry, intermediate between square-pyramidal and trigonal-bipyramidal. nih.gov In a cadmium-based polymer, the Cd(II) atom can have a distorted octahedral coordination environment. nih.gov

Table 1: Structural Data of Selected Zn(II) and Cd(II) Coordination Polymers with Pyridine, 4,4'-(9,10-anthracenediyl)bis-

| Compound | Metal Ion | Co-ligand | Network Topology | Key Structural Features |

| {[Zn3(L)(1,4-bdc)3]·2DMF}n | Zn(II) | 1,4-benzenedicarboxylic acid | 3D | Three-dimensional coordination network. researchgate.net |

| {[Zn2(L)(2,6-ndc)2]·3DMF}n | Zn(II) | 2,6-naphthalenedicarboxylic acid | 3D | Three-dimensional coordination network. researchgate.net |

| {[Cd2(L)3(2,6-ndc)2]}n | Cd(II) | 2,6-naphthalenedicarboxylic acid | 3D | Three-dimensional coordination network. researchgate.net |

| {[Zn(μ2-BA)(MeOH)2(p-Tos)2]}n | Zn(II) | p-toluenesulfonate | 1D | Linear chain structure. researchgate.net |

| {[Cd(μ2-BA)2(ClO4)2]·n(DCM)}n | Cd(II) | Perchlorate | 2D | Porous two-dimensional lattice. researchgate.net |

| [Cd(dpa)(Cl)2(H2O)2]n | Cd(II) | Chloride | 1D | Polymeric chains with Cd2+ linked by dpa. rsc.org |

Host-Guest Chemistry in Metal-Coordination Complexes

The porous nature of some coordination polymers constructed from Pyridine, 4,4'-(9,10-anthracenediyl)bis- and metal ions allows them to act as host frameworks for the inclusion of guest molecules. rsc.orgmdpi.com This host-guest chemistry is a significant area of research, with potential applications in separation, storage, and sensing. mdpi.com

The cavities within these metal-coordination complexes can be designed to have specific sizes and shapes, enabling selective binding of guest molecules. rsc.org The interactions between the host and guest are typically non-covalent, such as hydrogen bonds and van der Waals forces. mdpi.com

For instance, a coordination polymer with one-dimensional channels was shown to exhibit very high selectivity in adsorbing CO2 over N2. rsc.org The size of the channels in this material, approximately 3.7 × 3.7 Å, is suitable for trapping CO2 molecules. rsc.org The stability of these channels is crucial for their function as molecular sieves. In some cases, the channels may be unstable upon the removal of solvent guest molecules. rsc.org

The host-guest interactions can also influence the properties of the host material. For example, the inclusion of guest molecules can affect the luminescent properties of the coordination polymer. Furthermore, the dynamic nature of these systems allows for guest-induced structural transformations in the host framework, a phenomenon akin to the induced-fit model in enzymes. mdpi.com

While the provided search results highlight the potential for host-guest chemistry in coordination complexes of Pyridine, 4,4'-(9,10-anthracenediyl)bis-, detailed studies focusing specifically on the host-guest chemistry of its Zn(II) and Cd(II) complexes are not extensively detailed in the snippets. However, the formation of porous structures with these metals strongly suggests that they are promising candidates for such applications. researchgate.netrsc.org

Photophysical Investigations of Pyridine, 4,4 9,10 Anthracenediyl Bis and Its Assemblies

Luminescence Properties and Emission Characteristics

Pyridine (B92270), 4,4'-(9,10-anthracenediyl)bis-, also known as 9,10-bis(4-pyridyl)anthracene, is an organic compound built upon a highly fluorescent anthracene (B1667546) core. The photophysical properties of this molecule are largely dictated by the extensive π-conjugated system of the central anthracene moiety. The attachment of pyridine rings at the 9 and 10 positions can modulate these electronic and emissive properties. Organic compounds with such planar structures and large π systems often exhibit strong fluorescence in dilute solutions.

The fluorescence of Pyridine, 4,4'-(9,10-anthracenediyl)bis- originates from the relaxation of an excited electronic singlet state to the ground state. Upon absorption of a photon of appropriate energy, an electron is promoted to a higher energy orbital. The subsequent return of this electron to the ground state is accompanied by the emission of light, or fluorescence.

The fluorescence quantum yield (Φf) is a critical measure of the efficiency of this process. It is defined as the ratio of photons emitted to photons absorbed. While specific quantum yield values for Pyridine, 4,4'-(9,10-anthracenediyl)bis- are not extensively documented in the provided search results, related anthracene derivatives are known for high quantum yields. For instance, 9,10-diphenylanthracene in cyclohexane has a fluorescence quantum yield measured at 0.97 . The quantum yield of such compounds can be influenced by the solvent and the concentration of the solution .

Table 1: Illustrative Fluorescence Quantum Yields of Related Anthracene Compounds

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| 9,10-diphenylanthracene | Cyclohexane | 0.97 |

Anthracene and its derivatives are well-known for their ability to form excimers (excited-state dimers) in solution, particularly at higher concentrations. An excimer is formed when an excited-state molecule interacts with a ground-state molecule of the same species. This results in a new, lower-energy emission band that is red-shifted compared to the monomer emission. This phenomenon has been observed in various anthryl derivatives, where aggregation upon binding with other molecules can induce anthracene excimer fluorescence nih.gov.

Furthermore, many fluorescent organic compounds experience aggregation-caused quenching (ACQ), where their emission efficiency decreases in high-concentration solutions or in the solid state. However, a contrary phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) has been reported for certain luminogens beilstein-journals.org. In AIEE-active compounds, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission researchgate.net. Pyridine-based luminogens, in particular, have been synthesized to exhibit AIEE properties, showing significantly enhanced fluorescence in aggregate structures beilstein-journals.orgresearchgate.net. The formation of unusual T-shaped dimers in some anthracene derivatives can lead to highly emissive static excimers with extremely high luminescence quantum yields nih.gov.

Singlet Oxygen Generation Mechanisms

Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, can be generated through photosensitization. This process is a cornerstone of photodynamic therapy (PDT), where a photosensitizer absorbs light and transfers the energy to ambient triplet oxygen (³O₂), converting it to the cytotoxic singlet state mdpi.comresearchgate.net.

The generation of singlet oxygen via a photosensitizer like Pyridine, 4,4'-(9,10-anthracenediyl)bis- follows a Type II photochemical mechanism. The process involves several steps:

Excitation: The photosensitizer absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The molecule in the S₁ state undergoes intersystem crossing to a longer-lived excited triplet state (T₁).

Energy Transfer: The photosensitizer in the T₁ state collides with ground-state molecular oxygen (³O₂), which is naturally a triplet. Through a spin-allowed energy transfer, the photosensitizer returns to its ground state (S₀), and the oxygen is excited to the singlet state (¹O₂) squarespace.com.

This ability to produce singlet oxygen makes such compounds potentially useful in applications where targeted oxidation is required emerginginvestigators.org.

The production of singlet oxygen can be detected and quantified using chemical probes that react specifically with ¹O₂. One common method involves using a probe whose fluorescence or absorbance changes upon reaction with singlet oxygen.

A frequently used probe is 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA). ABDA is a water-soluble anthracene derivative that rapidly and quantitatively reacts with singlet oxygen to form a stable endoperoxide product researchgate.netmdpi.com. This reaction can be monitored by observing the decrease in ABDA's absorbance or fluorescence over time upon irradiation in the presence of a photosensitizer researchgate.netmdpi.com. Another similar cell-permeable probe, diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), also functions by reacting with ¹O₂ to form an endoperoxide, which leads to a decrease in its fluorescence emission nih.govnih.gov. The rate of this decrease is proportional to the rate of singlet oxygen generation, allowing for the quantitative assessment of the photosensitizer's efficiency researchgate.net.

Stimuli-Responsive Luminescence Phenomena (e.g., Piezoluminescence)

Stimuli-responsive luminescent materials are compounds whose emission properties change in response to external stimuli such as pressure, temperature, or chemical environment. Piezoluminescence is the phenomenon of luminescence induced by mechanical pressure.

While information specifically on the piezoluminescence of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is not available, studies on closely related derivatives have demonstrated this property. For example, piezoluminescence has been investigated in anthracene-based bispyridinium salts. These salts possess a central anthracene fluorophore, similar to the subject compound, and exhibit changes in their luminescence in response to mechanical stimuli acs.org. This suggests that the core structure of Pyridine, 4,4'-(9,10-anthracenediyl)bis- may be amenable to exhibiting such stimuli-responsive behavior.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Pyridine, 4,4'-(9,10-anthracenediyl)bis- | - |

| 9,10-diphenylanthracene | - |

| Quinine bisulfate | - |

| 9,10-anthracenediyl-bis(methylene)dimalonic acid | ABDA |

Energy Transfer Dynamics in Supramolecular Systems

The unique architecture of supramolecular systems, wherein "Pyridine, 4,4'-(9,10-anthracenediyl)bis-" (also known as 9,10-bis(4-pyridyl)anthracene, 9,10-BPDA) acts as a building block, provides a versatile platform for investigating intricate energy transfer dynamics. The spatial arrangement and orientation of the 9,10-BPDA moieties, dictated by non-covalent interactions within the assembly, play a crucial role in modulating the efficiency and pathways of energy migration. These systems are of significant interest for applications in light-harvesting, chemical sensing, and the development of novel luminescent materials. mdpi.comacs.org

Energy transfer within these assemblies can occur through several mechanisms, most notably Förster Resonance Energy Transfer (FRET) and Dexter electron exchange. The efficiency of these processes is highly dependent on factors such as the spectral overlap between the donor emission and acceptor absorption, the distance and orientation between the interacting chromophores, and the electronic coupling between them. acs.orgnih.gov In many supramolecular structures incorporating 9,10-BPDA, the anthracene core can act as an efficient energy donor to other encapsulated or coordinated species.

Research Findings in Analogous Systems

Detailed quantitative studies specifically on "Pyridine, 4,4'-(9,10-anthracenediyl)bis-" are emergent. However, extensive research on analogous supramolecular systems containing anthracene derivatives provides significant insights into the expected energy transfer dynamics. For instance, in metal-organic frameworks (MOFs) where an anthracene-based linker serves as the primary chromophore, efficient host-guest energy transfer has been demonstrated. nih.gov The porous nature of these frameworks allows for the encapsulation of guest molecules that can act as energy acceptors. The regular and tunable arrangement of the linkers within the MOF structure allows for a systematic investigation of distance and orientation-dependent energy transfer. acs.org

In one such study involving a MOF with an anthracene-dicarboxylate linker, the luminescence of the framework was effectively quenched upon the introduction of guest molecules, indicating a significant energy transfer from the excited anthracene moieties to the guests. The efficiency of this energy transfer was found to be dependent on the spectral overlap between the anthracene emission and the guest's absorption.

Furthermore, studies on porphyrin–anthracene coordination complexes have elucidated the dynamics of both singlet and triplet energy transfer. rsc.org In these systems, the anthracene unit can be axially coordinated to a central porphyrin molecule. It was observed that singlet energy transfer from the anthracene to the porphyrin likely follows a Förster mechanism, characterized by a R-6 distance dependence. rsc.org Conversely, triplet energy transfer was found to follow an exponential distance dependence, consistent with a Dexter-type electron exchange mechanism. rsc.org

The following interactive table summarizes typical energy transfer parameters observed in supramolecular systems containing anthracene derivatives, which can be considered analogous to systems involving "Pyridine, 4,4'-(9,10-anthracenediyl)bis-".

| System Type | Donor | Acceptor | Energy Transfer Efficiency (%) | Energy Transfer Rate (s⁻¹) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|---|

| Porphyrin-Anthracene Complex | Anthracene unit | Ruthenium Porphyrin | - | 4.8 x 10⁸ (Singlet) | Förster | researchgate.net |

| Porphyrin-Anthracene Complex | Ruthenium Porphyrin | Anthracene unit | - | ~6 x 10⁶ (Triplet) | Dexter | researchgate.net |

| Lanthanide MOF | Anthracene-based linker | Eu³⁺/Tb³⁺ | Quenching Observed | - | Ligand-to-Metal Charge Transfer | mdpi.com |

| BODIPY-Porphyrin Array | BODIPY | Zn-Porphyrin | 95.8 - 97.5 | - | Förster | nih.gov |

Note: The data presented is from analogous systems to illustrate the principles of energy transfer. Specific values for systems containing solely "Pyridine, 4,4'-(9,10-anthracenediyl)bis-" may vary.

These findings underscore the potential of designing sophisticated supramolecular architectures with "Pyridine, 4,4'-(9,10-anthracenediyl)bis-" for controlling and directing the flow of excitation energy. The ability to tune the photophysical properties through the rational design of these assemblies opens up avenues for the development of advanced photonic devices and sensors. mdpi.com

Supramolecular Architectures and Self Assembly Processes

Design Principles for Supramolecular Assemblies

The rational design of supramolecular assemblies using Pyridine (B92270), 4,4'-(9,10-anthracenediyl)bis- is founded on its distinct molecular characteristics. The molecule consists of a rigid, planar anthracene (B1667546) core with two pyridine groups attached at the 9 and 10 positions. This defined geometry is a key principle in predicting and controlling the structure of the resulting assemblies.

The primary design feature is the presence of the two terminal pyridine rings. These rings contain nitrogen atoms that act as effective bidentate ligands, capable of forming stable coordination complexes with a variety of metal ions. This coordinating ability is fundamental to its application in constructing larger, ordered structures like coordination polymers and metal-organic frameworks (MOFs). Furthermore, the compound's inherent and strong fluorescence is a property that can be integrated into the design of advanced functional materials for applications in sensing and optoelectronics. The conjugated system of the molecule, which is responsible for its photophysical properties, also plays a crucial role in the electronic interactions within the self-assembled structures.

Formation of Supramolecular Organic Frameworks (SOFs) via Host-Guest Interactions

Pyridine, 4,4'-(9,10-anthracenediyl)bis- is extensively used as a linear, rigid linker to construct coordination polymers (CPs) and metal-organic frameworks (MOFs), which are crystalline types of Supramolecular Organic Frameworks. researchgate.net In the formation of these frameworks, the pyridine moieties on the ligand coordinate to metal centers (nodes), such as Zn²⁺, Cd²⁺, or Co²⁺, effectively bridging them to form extended 1D, 2D, or 3D networks. researchgate.netrsc.org

The assembly process and the final topology of the framework can be significantly influenced by the presence of guest molecules, such as solvents. researchgate.net These guests can direct the formation of frameworks with different channel structures and porosities. researchgate.netrsc.org For instance, research has shown the formation of 2-fold interpenetrating networks with defined one-dimensional channels. rsc.org The porosity of these frameworks is critical for host-guest chemistry, allowing the material to encapsulate other molecules. rsc.orgrsc.org The encapsulation of host molecules within the pores of MOFs to create host@MOF materials is a sophisticated strategy that combines the functionalities of both the framework and the encapsulated species. rsc.org

Table 1: Examples of Frameworks Assembled from Pyridine, 4,4'-(9,10-anthracenediyl)bis- (dpa)

| Metal Ion | Resulting Framework Type | Key Structural Feature | Ref. |

|---|---|---|---|

| Co²⁺ | 2-fold interpenetrating pcu network | 1D channels (3.7 × 3.7 Å) | rsc.org |

| Cd²⁺ | Layered structure | Constructed with dpa, Cd²⁺, and Cl⁻ atoms | rsc.org |

| Zn²⁺, Cd²⁺ | Luminescent Coordination Polymers | Topologies depend on the counterion used | researchgate.net |

Intermolecular Interactions in Self-Assembled Systems

The stability and structure of supramolecular systems derived from Pyridine, 4,4'-(9,10-anthracenediyl)bis- are governed by a combination of intermolecular forces.

Coordination Bonds: The most significant interaction in the formation of CPs and MOFs is the coordinative bond between the nitrogen atoms of the pyridine rings and the metal ion centers. This strong, directional interaction is the primary driver for the assembly of the extended framework.

π–π Stacking: The large, flat surface of the anthracene core facilitates significant π–π stacking interactions. In related anthracene derivatives, weak face-to-face π–π stacking interactions have been observed to link neighboring components into a larger supramolecular structure. nih.govresearchgate.net This type of interaction is also crucial in the self-assembly of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives. nih.gov

C—H⋯π Interactions: In the crystal structure of the related compound 4-(anthracen-9-yl)pyridine, intermolecular C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of a pyridine ring, play a role in forming dimers and extending the structure into an infinite chain. nih.govresearchgate.net

These non-covalent interactions, in concert with the stronger metal-ligand bonds, provide the necessary control and directionality to form well-defined, stable supramolecular architectures.

Table 2: Key Intermolecular Interactions

| Interaction Type | Description | Role in Assembly | Ref. |

|---|---|---|---|

| Metal-Ligand Coordination | Bond between pyridine nitrogen and a metal ion. | Primary driving force for forming CPs and MOFs. | |

| π–π Stacking | Attraction between aromatic rings (anthracene cores). | Stabilizes and links molecular components. | nih.govresearchgate.netnih.gov |

| C—H⋯π Interaction | Interaction between a C-H bond and a π-system. | Contributes to the formation of extended chains. | nih.govresearchgate.net |

Directed Assembly for Functional Materials

The process of self-assembly involving Pyridine, 4,4'-(9,10-anthracenediyl)bis- can be directed to produce materials with specific, tailored functions. By carefully selecting the metal ions and counterions used in the synthesis, it is possible to control the final topology and properties of the resulting coordination polymers. researchgate.net

This directed assembly has led to the creation of various functional materials:

Luminescent Sensors: Coordination polymers incorporating this ligand often exhibit strong luminescence. researchgate.netrsc.org This property has been harnessed to develop sensors for detecting specific substances. For example, certain frameworks show high sensitivity and selectivity for detecting chromate (B82759) (Cr₂O₇²⁻) in water, while others can be used for sensing nitro derivatives. rsc.org

Selective Gas Adsorption: The controlled porosity of frameworks built with this ligand can be exploited for gas separation applications. A coordination polymer with 1D channels demonstrated high selectivity for adsorbing carbon dioxide (CO₂) over nitrogen (N₂). rsc.org

Optoelectronic Materials: Due to its excellent photophysical properties, the parent compound and its assemblies are employed in the development of organic light-emitting diodes (OLEDs).

The ability to tune the framework's structure through the choice of synthetic components (metals, anions) or the influence of guest molecules provides a powerful method for designing materials with desired functionalities. researchgate.net

Advanced Research Applications of Pyridine, 4,4 9,10 Anthracenediyl Bis

Applications in Sensing and Detection

The unique photophysical properties and coordinating ability of Pyridine (B92270), 4,4'-(9,10-anthracenediyl)bis- make it a valuable component in the development of chemical sensors. Its primary role is as a ligand that, when combined with metal ions, forms coordination polymers with specific sensing capabilities.

Chemo/Fluoro-sensing of Specific Analytes (e.g., Nitro Derivatives, Cr2O7^2- ions)

Research has demonstrated the utility of Pyridine, 4,4'-(9,10-anthracenediyl)bis- in detecting specific ions in aqueous solutions. When used as a ligand to construct coordination polymers, it can create materials with high sensitivity and selectivity for certain analytes.

Notably, coordination polymers formed with cadmium (Cd²⁺) and Pyridine, 4,4'-(9,10-anthracenediyl)bis- have been incorporated into mixed matrix membranes. rsc.org These membranes have shown exceptional sensitivity and selectivity for the detection of dichromate ions (Cr₂O₇²⁻) in water. rsc.org While derivatives of anthracene (B1667546) are explored for sensing nitroaromatics, specific studies detailing the use of Pyridine, 4,4'-(9,10-anthracenediyl)bis- for this purpose are less prominent in the provided research.

Sensing Applications of Pyridine, 4,4'-(9,10-anthracenediyl)bis- Based Materials

| Analyte | Material System | Method | Key Finding |

|---|

Mechanism of Sensing Response

The sensing mechanism is intrinsically linked to the strong fluorescence of the material. The coordination polymers based on Pyridine, 4,4'-(9,10-anthracenediyl)bis- exhibit robust fluorescent emissions. rsc.org The detection of analytes like Cr₂O₇²⁻ is achieved through the modulation of this fluorescence. When the analyte interacts with the sensor material, it typically causes a change in the fluorescence intensity, often through a process known as fluorescence quenching. This change is measurable and can be correlated to the concentration of the analyte, forming the basis of the sensing response.

Optoelectronic Device Development

The highly conjugated and fluorescent nature of the anthracene core suggests potential for optoelectronic applications. Research into related compounds is active, though specific applications for Pyridine, 4,4'-(9,10-anthracenediyl)bis- itself are not extensively detailed in the available literature.

Organic Light-Emitting Diodes (OLEDs) and Related Technologies

While numerous anthracene derivatives and pyridine-containing compounds are investigated for use in OLEDs as host, emitting, or charge-transport materials, specific research detailing the performance of Pyridine, 4,4'-(9,10-anthracenediyl)bis- in OLED devices is not prominently featured in the provided search results. nih.govsquarespace.comlumtec.com.tw The development of materials for OLEDs often involves synthesizing more complex structures to fine-tune electronic properties and device performance. nih.gov

Light-Harvesting Systems (LHSs)

Light-harvesting systems require molecules that can efficiently absorb light and transfer energy. Although derivatives such as 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) lead iodide have been synthesized and show promise for photovoltaic devices due to their stability and high photoluminescence, there is a lack of specific studies focusing on the direct application of Pyridine, 4,4'-(9,10-anthracenediyl)bis- in light-harvesting systems within the analyzed sources. researchgate.netnih.gov

Biological Imaging and Probing

The strong fluorescence of anthracene-based compounds makes them attractive candidates for use as probes in biological imaging. However, the available research does not provide specific examples of Pyridine, 4,4'-(9,10-anthracenediyl)bis- being utilized as a fluorescent probe for tracking cellular processes or visualizing biological structures. Research in this area often focuses on water-soluble derivatives, such as 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA), which is a different compound used to detect singlet oxygen. sigmaaldrich.comsigmaaldrich.commedchemexpress.com

Fluorescent Probes for Tracking Cellular Processes

The strong fluorescence characteristics of Pyridine, 4,4'-(9,10-anthracenediyl)bis- make it a prime candidate for use as a fluorescent probe in biological imaging. Fluorescent probes are essential tools in molecular biology, enabling researchers to track dynamic cellular processes in real-time. Anthracene and its derivatives are a well-known class of fluorophores used in the development of functional fluorescent chemosensors due to their chemical stability and desirable photophysical properties. nih.gov Probes based on this compound can be used to monitor and quantify abnormal physiological changes at the subcellular level. nih.gov The compound's ability to absorb and emit light efficiently is rooted in its highly conjugated system. Pyridine-based fluorescent probes have been developed for detecting various analytes and imaging biological processes within living cells. researchgate.net

Visualization of Biological Structures

Leveraging its inherent fluorescence, Pyridine, 4,4'-(9,10-anthracenediyl)bis- is utilized for the visualization of biological structures. The dual pyridyl groups can enhance solubility and stability in biological environments, which is crucial for imaging applications. When incorporated into coordination polymers, the compound's luminescent properties can be harnessed for various sensing and imaging purposes. researchgate.net For instance, coordination polymers constructed from this ligand with metal ions like zinc and cadmium exhibit strong fluorescence, which can be modulated by the presence of specific analytes, allowing for the visualization of their distribution. rsc.org

| Property | Description | Application Benefit |

| Fluorophore | The core anthracene unit provides strong, stable fluorescence. nih.gov | Enables bright, clear imaging of cellular components and processes. |

| Ligand Function | The two pyridine groups act as coordination sites for metal ions. | Allows for the construction of fluorescent coordination polymers for advanced sensing. researchgate.netrsc.org |

| Structural Rigidity | The planar, rigid structure contributes to its stable photophysical properties. | Provides a stable scaffold for designing specific probes. |

| Biological Stability | The pyridyl groups can improve stability in biological media. | Enhances performance and longevity of the probe in cellular environments. |

Photodynamic Therapy (PDT) Research

Photodynamic therapy (PDT) is a therapeutic strategy that uses a photosensitizer, light, and oxygen to induce cell death, primarily in cancer treatment. nih.govnih.gov Research suggests that Pyridine, 4,4'-(9,10-anthracenediyl)bis- has potential applications in this field due to its ability to generate cytotoxic species upon light activation.

Reactive Oxygen Species (ROS) Generation for Therapeutic Applications

The core mechanism of PDT relies on the photosensitizer's ability to absorb light and transfer that energy to molecular oxygen, creating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.govnih.gov These ROS are cytotoxic and can destroy targeted cells. The ability of Pyridine, 4,4'-(9,10-anthracenediyl)bis- to generate ROS upon light activation is a key indicator of its potential in PDT. Studies on structurally related anthracene derivatives, such as diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), have confirmed their utility as highly selective probes for detecting singlet oxygen produced during photodynamic therapy, underscoring the role of the anthracene core in this process. nih.govnih.gov The fluorescence of such anthracene derivatives is often reduced upon oxidation by singlet oxygen, providing a mechanism to monitor its generation. nih.gov

Targeted Delivery Strategies in PDT (e.g., mitochondrial targeting)

Effective PDT requires the photosensitizer to accumulate selectively in the target tissue or even specific organelles to maximize therapeutic effect while minimizing damage to healthy cells. The dual pyridyl groups of Pyridine, 4,4'-(9,10-anthracenediyl)bis- can improve its solubility and stability within biological systems, which helps facilitate targeted drug delivery mechanisms. Research on other photosensitizers has demonstrated the feasibility of organelle-specific targeting, for instance, to the mitochondria, endoplasmic reticulum, or lysosomes, to enhance the efficacy of PDT. nih.govnih.gov This targeted approach ensures that the cytotoxic ROS are generated in close proximity to critical cellular components, leading to a more effective therapeutic outcome.

Carbon Dioxide Capture and Adsorption

The selective capture of carbon dioxide (CO₂) is a critical area of research for mitigating climate change and for various industrial processes. Pyridine, 4,4'-(9,10-anthracenediyl)bis- serves as an effective building block for creating porous materials, such as metal-organic frameworks (MOFs) or coordination polymers, designed for CO₂ adsorption. rsc.org

In one study, coordination polymers were synthesized using this compound, referred to as 'dpa', with cobalt (Co²⁺) and different dicarboxylate ligands. rsc.org The resulting materials formed interpenetrating networks with defined channels. One such framework exhibited high selectivity in adsorbing CO₂ over nitrogen (N₂). rsc.org The mechanism for this selectivity is attributed to the interaction between CO₂ molecules and the porous framework. rsc.org The pyridine nitrogen atoms in the structure can act as Lewis base sites, interacting favorably with the Lewis acidic CO₂ molecules.

| Polymer Framework | Channel Size (Å) | Adsorption Properties |

| Framework 1 | 3.7 × 3.7 | Exhibits very high selectivity for adsorbing CO₂ over N₂. rsc.org |

| Framework 2 | 5.1 × 5.1 | Channels are larger but unstable upon removal of solvent guests. rsc.org |

Antibacterial Activity

Anthracene derivatives have been investigated for their potential as antibacterial agents. nih.govresearchgate.net While specific data on Pyridine, 4,4'-(9,10-anthracenediyl)bis- is limited, its structural analogues have shown effectiveness against Gram-negative bacteria like Escherichia coli. The proposed mechanisms for this antibacterial action include DNA interaction and photocleavage, where the compound, upon light irradiation, damages the bacterial DNA. The rigid, planar structure of anthracene compounds is thought to play a role in their ability to interact with biological macromolecules like DNA. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Elucidation and Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), have been pivotal in elucidating the electronic structure of anthracenyl compounds and predicting their spectroscopic properties. rsc.orgrsc.org Studies on related 9,10-disubstituted anthracene (B1667546) derivatives show that while substitutions on the core can significantly affect fluorescence properties, they may only cause minor changes to the UV/Vis absorption profile. rsc.orgrsc.org For instance, substituting the anthracene core with thiophene (B33073) groups has been shown to decrease the fluorescence quantum yield from near unity to less than 10%, while the absorption spectra remain largely unchanged. rsc.org

DFT calculations confirm that such substitutions have a minor impact on the absorption characteristics and that the first and second triplet state energies are also largely unaffected. rsc.orgrsc.org This is attributed to the fact that the electronic conjugation across the 9,10-phenyls can be limited, leading to minor changes in the single-molecule properties with different para substituents. researchgate.net However, introducing carbon-carbon triple bonds between the anthracene core and the phenyl rings can noticeably alter the electronic states, enhancing the tunability of the optical emission. researchgate.net

Theoretical calculations have been successfully used to correlate the emissive properties of materials incorporating anthracene derivatives with their electronic structure. researchgate.netnih.gov For example, in a hybrid iodoplumbate material incorporating a cation derived from 9,10-diethynylanthracene, state-of-the-art theoretical calculations helped to understand how the complex, highly conjugated electronic structure of the cation interacts with the inorganic network to produce its unique optoelectronic properties. nih.gov These studies are crucial for designing new materials with tailored optical and electronic characteristics for applications like OLEDs and photon upconversion. rsc.orgrsc.org

Table 1: Predicted Spectroscopic and Electronic Properties of Anthracene Derivatives This table is representative of data found in computational studies of substituted anthracenes. Specific values for Pyridine (B92270), 4,4'-(9,10-anthracenediyl)bis- may vary.

| Derivative Type | Computational Method | Predicted Property | Finding | Reference |

|---|---|---|---|---|

| Phenyl-substituted anthracene | DFT | Absorption Spectrum | Minor changes compared to parent anthracene. | rsc.org |

| Thiophene-substituted anthracene | DFT | Fluorescence Quantum Yield | Significant decrease compared to parent. | rsc.org |

| General 9,10-disubstituted | DFT | Triplet State Energies (T1, T2) | Largely unaffected by substitution. | rsc.org |

| Ethynyl-linked anthracenes | DFT | Electronic States | Noticeably altered, improving emission tunability. | researchgate.net |

| Hybrid Iodoplumbate with Anthracene Cation | DFPT | Optical Bandgap | Estimated at 1.6 eV from Tauc's plot. | nih.gov |

Interaction Mechanisms with Metal Ions and Guest Molecules

Pyridine, 4,4'-(9,10-anthracenediyl)bis- is a versatile ligand in supramolecular chemistry, primarily due to the nitrogen atoms in its two pyridine rings which can coordinate with metal ions. It typically functions as a rigid, bidentate ligand, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). rsc.org

Computational and experimental studies have revealed its interaction with various metal ions, including cobalt (Co²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺). rsc.orgresearchgate.net The geometry of the resulting structures and their properties are influenced by the specific metal ion, the counter-anions present, and the inclusion of other ligands. rsc.orgresearchgate.net For example, when combined with Co²⁺ and different dicarboxylate ligands, Pyridine, 4,4'-(9,10-anthracenediyl)bis- forms 2-fold interpenetrating networks. rsc.org The dimensions of the channels within these networks can be tuned by adjusting the length of the dicarboxylate co-ligand. One such framework, with 1D channels of 3.7 × 3.7 Å, demonstrates high selectivity for adsorbing CO₂ over N₂. rsc.org

The interaction is not limited to forming rigid frameworks. With Cd²⁺ and chloride ions, it can form layered structures or simple polymeric chains, depending on the reaction conditions. rsc.org These coordination polymers often exhibit strong fluorescent properties, which can be harnessed for sensing applications. rsc.org In one instance, a MOF incorporating this ligand was shown to reversibly trap dissolved oxygen molecules. researchgate.net Under photoirradiation, the anthracene core acts as a photosensitizer, generating singlet oxygen which it then reacts with to form an endoperoxide, a process confirmed by crystallography. researchgate.net This demonstrates a sophisticated interaction mechanism involving both the metal-ligand coordination and the intrinsic photochemical reactivity of the anthracene moiety.

Table 2: Interaction of Pyridine, 4,4'-(9,10-anthracenediyl)bis- (dpa) with Metal Ions

| Metal Ion | Co-Ligand/Anion | Resulting Structure | Key Feature/Property | Reference |

|---|---|---|---|---|

| Co²⁺ | Dicarboxylates | 2-fold interpenetrating pcu network | Pore size tunable (e.g., 3.7 × 3.7 Å); selective CO₂ adsorption. | rsc.org |

| Cd²⁺ | Cl⁻ | Layered structures or polymeric chains | Strong fluorescent emission. | rsc.org |

| Zn²⁺ | p-Tosylate or Trifluoroacetate | 1D linear structures | Luminescent coordination polymers. | researchgate.net |

| Cd²⁺ | Perchlorate (ClO₄⁻) | 2D porous lattice | Different topology depending on the anion. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of such molecules in the solid state. rsc.org These simulations can model and analyze structural aspects, thermal motion, and specific dynamic processes like internal rotations. rsc.org For organic molecular crystals, MD simulations using force fields like GAFF, CHARMM, and OPLS have been shown to reproduce molecular and crystal structures reasonably well. rsc.org

For complex systems, MD simulations and in-silico docking are used to investigate interactions with biological macromolecules. For instance, in a study of a different 9,10-disubstituted anthracene derivative designed to bind to G-quadruplex DNA, MD simulations were employed to characterize the molecular interaction and selectivity. nih.gov Such computational approaches can predict binding modes, interaction energies, and the stability of the resulting complex, providing a qualitative analysis of dynamic processes that are difficult to observe experimentally. rsc.orgnih.gov While quantitative results from these simulations should be interpreted with caution, they offer invaluable insights into molecular reorientations and internal rotations that define the compound's behavior in condensed phases. rsc.org

Future Directions and Emerging Research Avenues

Integration into Hybrid Materials Systems

The integration of Pyridine (B92270), 4,4'-(9,10-anthracenediyl)bis- and its derivatives into hybrid materials is a burgeoning field, with significant potential in electronics and materials science. These hybrid systems combine the processability and functional tunability of organic molecules with the robust properties of inorganic components.

A notable area of research is the use of this compound and its analogues as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). cd-bioparticles.netresearchgate.net MOFs are crystalline porous materials with applications in gas storage and separation. The defined length and geometry of the BPA ligand allow for the construction of MOFs with controlled pore sizes and high selectivity for gases like carbon dioxide. usf.edursc.org For instance, coordination polymers of zinc (II) and cadmium (II) with BPA have been shown to form varied 1D and 2D topologies depending on the counterions present, highlighting the ligand's role in directing the final structure. researchgate.net

Furthermore, derivatives of the core structure are being explored in the development of hybrid perovskites for optoelectronic applications. A derivative, 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) lead iodide, has been synthesized to form a one-dimensional hybrid iodoplumbate. nih.govnih.gov This material demonstrates remarkable thermal stability (up to 300 °C), is insensitive to water and oxygen, and exhibits exceptionally high photoluminescence, making it a promising candidate for light-emitting devices and photovoltaics. nih.govnih.gov The interaction between the highly conjugated organic cation and the inorganic sublattice is key to its unique optoelectronic properties. nih.gov

Table 1: Examples of Hybrid Materials Incorporating Anthracene-Bipyridine Scaffolds

| Hybrid Material Type | Specific Compound/System | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Zn(II) and Cd(II) coordination polymers with 9,10-bis(4-pyridyl)anthracene (BPA) | Forms diverse 1D and 2D network topologies based on the metal and counter-anion used. | Selective gas adsorption, catalysis. | researchgate.net |

| Hybrid Iodoplumbate | 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) lead iodide | Exhibits high thermal stability, water insensitivity, and intense photoluminescence. | Light-emitting devices, solar cells. | nih.govnih.gov |

| Hybrid Bismuth Iodide | 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) bismuth iodide | Air, water, and thermally stable (up to 300°C) with high photoluminescence efficiency. | Stable optoelectronic devices. | nih.gov |

Novel Functionalization Strategies for Enhanced Properties

The inherent properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis- can be precisely tuned through novel functionalization strategies. These modifications aim to enhance its electronic, optical, and assembly characteristics. Research focuses on altering both the anthracene (B1667546) core and the peripheral pyridine rings. mdpi.com

One approach involves electrophilic substitution or cross-coupling reactions on the anthracene unit to introduce various functional groups. mdpi.com This can modulate the electron density of the core, thereby shifting its absorption and emission wavelengths. For example, introducing B-N Lewis pairs at the periphery of an anthracene backbone has been shown to cause a significant bathochromic shift in its absorption and emission spectra. researchwithrutgers.com

Another strategy is the functionalization of the pyridine rings. For instance, the synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone demonstrates how modifying the pyridine moiety can lead to compounds with specific biological activities. nih.gov Extending the conjugation between the anthracene core and the pyridyl groups, such as by inserting ethynyl (B1212043) linkages, has been used to create novel viologen derivatives with intriguing optical and electronic properties for optoelectronic applications. mdpi.com These "extended viologens" are tailored for use as organic cations in hybrid perovskites. mdpi.com

Future work will likely explore more complex functionalization to create multifunctional materials, where the compound can act as a sensor, a photocatalyst, and a structural linker simultaneously.

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the structure-property relationships in materials derived from Pyridine, 4,4'-(9,10-anthracenediyl)bis- relies on advanced characterization techniques. Single-crystal X-ray diffraction (SC-XRD) is a primary tool for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

For the related compound 4-(anthracen-9-yl)pyridine, SC-XRD analysis revealed a monoclinic crystal system and provided detailed data on bond lengths, bond angles, and intermolecular interactions like C—H⋯π and π–π stacking. nih.govresearchgate.net Such detailed structural information is crucial for understanding how these molecules pack in a crystal and how this packing influences the material's bulk properties. nih.gov In hybrid materials, techniques like three-dimensional electron diffraction have been employed to determine the structure when single crystals suitable for X-ray diffraction are not obtainable. nih.gov

A suite of spectroscopic methods is also essential for full characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and connectivity of the synthesized molecules.

UV-visible (UV-Vis) spectroscopy provides information about the electronic absorption properties, which are critical for optical and optoelectronic applications. nih.gov

Photoluminescence (PL) spectroscopy is used to study the emissive properties, measuring the efficiency and wavelength of light emitted after absorption. nih.govnih.gov

Infrared (IR) and Raman spectroscopies help to identify functional groups and probe the vibrational modes within the molecule and its coordination complexes. nih.govnih.gov

Table 2: Characterization Techniques for Anthracene-Bipyridine Systems

| Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions (π-π stacking). | nih.govresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Phase purity and crystal structure of polycrystalline materials like MOFs. | nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Confirmation of chemical structure and purity. | mdpi.com |

| UV-Visible & Photoluminescence Spectroscopy | Electronic absorption and emission properties, quantum yield. | nih.govnih.gov |

| FTIR and Raman Spectroscopy | Identification of functional groups and vibrational modes. | nih.govnih.gov |

Bio-inspired and Environmentally Sustainable Applications

Emerging research is exploring the use of Pyridine, 4,4'-(9,10-anthracenediyl)bis- and its derivatives in applications that are either inspired by nature or contribute to environmental sustainability.

In the realm of bio-inspired systems, anthracene-bipyridine derivatives are being developed as selective fluorescent sensors. A novel bis-anthracene molecule linked to a bis-pyridine unit was synthesized and shown to be a highly selective and sensitive "off-on" fluorescent sensor for aluminum ions (Al³⁺) in aqueous solutions and for microbial bioimaging. rsc.org This sensing capability is based on the photoinduced electron transfer (PET) mechanism, which is a common strategy in biological sensing. rsc.org

From an environmental perspective, there is a push towards greener chemical methodologies, minimizing waste and avoiding toxic reagents in the synthesis of anthracene derivatives. researchgate.net The inherent properties of the anthracene core are also being harnessed for environmental applications. For example, the photosensitizing ability of anthracene derivatives can be used to generate singlet oxygen, which has applications in photodynamic therapy and water purification. mdpi.comresearchwithrutgers.com Furthermore, the study of how microorganisms degrade anthracene is crucial for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (PAHs). researchgate.net Understanding these degradation pathways can inform the design of more biodegradable anthracene-based materials for future applications. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Pyridine, 4,4'-(9,10-anthracenediyl)bis-?

The synthesis typically involves coupling anthracene derivatives with pyridine-based precursors under controlled reaction conditions. Key factors include temperature modulation (e.g., 60–80°C), pH control to prevent side reactions, and the use of catalysts like palladium for cross-coupling reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization employs NMR spectroscopy (¹H/¹³C) to confirm connectivity and FT-IR to verify functional groups .

Q. How is the crystal structure of Pyridine, 4,4'-(9,10-anthracenediyl)bis- resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses instruments like Bruker D8 VENTURE (Mo-Kα radiation, λ = 0.71073 Å), with refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key structural features include π-π stacking between anthracene cores (3.5–4.0 Å) and C–H⋯N hydrogen bonds involving pyridine nitrogen. Disorder in solvent molecules is addressed using the SQUEEZE algorithm .

Q. What spectroscopic methods are used to validate purity and electronic properties?

- UV-Vis spectroscopy identifies π→π* transitions (λ_max ≈ 350–400 nm for anthracene).

- Fluorescence spectroscopy reveals emission peaks (e.g., 450–500 nm) influenced by substituents.

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 362.42 for C₂₆H₁₈O₂ derivatives) .

Advanced Research Questions

Q. How can this compound be utilized in metal-organic frameworks (MOFs)?

The pyridine moieties act as ligands for metal nodes (e.g., Cd²⁺, Zn²⁺), forming 3D networks. For example, 4,4'-(9,10-anthracenediyl)dibenzoic acid (structurally analogous) coordinates with Cd(II) to create porous MOFs with ~12 Å channels. Applications include heterogeneous catalysis (e.g., alkane oxidation) or gas storage. Characterization involves PXRD for phase purity and BET analysis for surface area .

Q. What computational methods validate experimental photophysical data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and excited-state dynamics. Time-dependent DFT (TD-DFT) predicts absorption/emission spectra, correlating with experimental UV-Vis/fluorescence data. Molecular dynamics (MD) simulations assess solvent effects on aggregation-induced emission (AIE) .

Q. How do π-π interactions and steric effects influence supramolecular assembly?

Anthracene’s planar geometry promotes face-to-face π-stacking (3.5–4.0 Å), while pyridine’s lone pairs enable directional hydrogen bonding. Steric hindrance from substituents (e.g., methyl groups) disrupts packing, reducing crystallinity. Pair distribution function (PDF) analysis or Hirshfeld surfaces quantify intermolecular contacts .

Q. How to resolve contradictions in reported solubility or reactivity data?

Discrepancies arise from solvent polarity (e.g., logP ≈ 4.0 in DMSO vs. 2.5 in ethanol) or trace impurities. Validate via:

- HPLC-PDA to check purity (>99%).

- Solubility parameter calculations (Hansen solubility parameters) to match solvents.

- Controlled reactivity studies under inert atmospheres to exclude oxidation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.